Tabun

Descripción

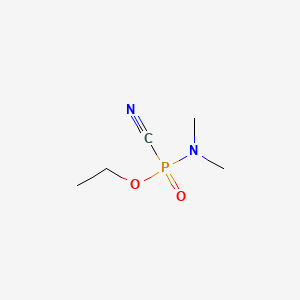

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

77-81-6 |

|---|---|

Fórmula molecular |

C5H11N2O2P |

Peso molecular |

162.13 g/mol |

Nombre IUPAC |

[dimethylamino(ethoxy)phosphoryl]formonitrile |

InChI |

InChI=1S/C5H11N2O2P/c1-4-9-10(8,5-6)7(2)3/h4H2,1-3H3 |

Clave InChI |

PJVJTCIRVMBVIA-UHFFFAOYSA-N |

Impurezas |

Tabun is seldom found in the pure form; it is generally contaminated with degradation products or production by-products; the principal impurity being diethyl dimethylphosphoramidate. |

SMILES |

CCOP(=O)(C#N)N(C)C |

SMILES canónico |

CCOP(=O)(C#N)N(C)C |

Punto de ebullición |

464 °F at 760 mm Hg (EPA, 1998) 240 °C at 760 mm Hg; 120 °C at 10 mm Hg; 100-108 °C at 9 mm Hg |

Color/Form |

Liquid Pale to dark amber liquid Colorless to brown liquid |

Densidad |

1.073 (EPA, 1998) 1.073 g/mL at 25 °C |

Punto de inflamación |

172 °F (EPA, 1998) |

melting_point |

-58 °F (EPA, 1998) -50 °C |

Otros números CAS |

77-81-6 |

Descripción física |

Tabun is a colorless to brown liquid with a faint fruity odor. Used as a chemical warfare agent. Clear, colorless to pale or dark amber liquid. |

Solubilidad |

Readily soluble in organic solvents. In water, 9.8X10+4 mg/L at 25 °C |

Sinónimos |

N,N-dimethylamido-O-ethyl cyanophosphate tabun |

Densidad de vapor |

5.63 (EPA, 1998) (Relative to Air) 5.6 (Air = 1) |

Presión de vapor |

0.07 mm Hg at 77 °F (EPA, 1998) 0.07 mm Hg at 25 °C; 0.037 mm Hg at 20 °C |

Origen del producto |

United States |

Foundational & Exploratory

The Inexorable Grasp: A Technical Guide to the Mechanism of Tabun's Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanism by which the organophosphorus nerve agent Tabun (GA) exerts its potent and often irreversible inhibitory effects on acetylcholinesterase (AChE). Understanding this mechanism at a granular level is paramount for the development of effective medical countermeasures and therapeutic interventions.

The Molecular Onslaught: Phosphorylation of Acetylcholinesterase

This compound is a highly toxic organophosphate that functions as a potent and irreversible inhibitor of acetylcholinesterase, a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts.[1] The primary mechanism of this compound's toxicity lies in its ability to covalently modify the active site of AChE, rendering the enzyme non-functional.

The core of this inhibitory action is the phosphorylation of a catalytically crucial serine residue (Ser200 in human AChE) within the enzyme's active site gorge. This compound, with its electrophilic phosphorus atom, readily reacts with the nucleophilic hydroxyl group of the serine residue. This reaction results in the formation of a stable phosphoramidyl-AChE conjugate, effectively blocking the entry and hydrolysis of acetylcholine. The inhibition by this compound is a rapid process, characterized by a high bimolecular inhibition rate constant.

The accumulation of unhydrolyzed acetylcholine in the synaptic cleft leads to a state of persistent depolarization and overstimulation of both muscarinic and nicotinic receptors, resulting in a cholinergic crisis. This crisis manifests as a cascade of physiological effects, including glandular hypersecretion, bronchoconstriction, muscle fasciculations, paralysis, seizures, and ultimately, respiratory failure, which is the primary cause of death.[1]

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as an AChE inhibitor is quantified by several key kinetic parameters. While specific IC50 values for this compound can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, and incubation time), the bimolecular inhibition rate constant (kᵢ) provides a more direct measure of its inhibitory potency.

| Parameter | Value | Enzyme Source | Reference |

| Bimolecular Inhibition Rate Constant (kᵢ) | (6.9 ± 0.2) x 10⁶ M⁻¹min⁻¹ | Human Acetylcholinesterase (hAChE) | [2] |

| Stereoselectivity | Enantioselective for one enantiomer | Human Acetylcholinesterase (hAChE) | [2] |

The "Aging" Phenomenon: Solidifying the Irreversible Bond

The phosphoramidyl-AChE conjugate formed by this compound can undergo a subsequent, time-dependent process known as "aging." This process further solidifies the irreversible nature of the inhibition and poses a significant challenge to therapeutic intervention. For this compound, aging proceeds through a mechanism of O-dealkylation .[3][4]

During aging, the ethyl group attached to the phosphorus atom of the this compound adduct is cleaved. This dealkylation results in a negatively charged phosphoramidyl-AChE conjugate that is highly resistant to reactivation by standard oxime antidotes, such as pralidoxime (2-PAM). The aging process for this compound is notably rapid, with a half-life reported to be less than 30 minutes. This narrow therapeutic window underscores the critical need for rapid administration of reactivators following this compound exposure.

| Parameter | Description | Significance |

| Aging Rate (t½) | < 30 minutes | The short half-life for aging necessitates immediate medical intervention with oxime reactivators to salvage AChE activity. |

Visualizing the Molecular Sabotage

The following diagrams, generated using the DOT language, illustrate the key molecular events and experimental workflows involved in the study of this compound's interaction with acetylcholinesterase.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of five acetylcholinesterase reactivators on this compound-intoxicated rats: induction of oxidative stress versus reactivation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural evidence that human acetylcholinesterase inhibited by this compound ages through O-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Accidental Discovery and Enduring Threat of Tabun (GA): A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the history, mechanism, and properties of the first G-series nerve agent.

Discovered in the pursuit of agricultural advancement, the nerve agent Tabun (GA) represents a pivotal and dark chapter in the history of organic chemistry. Its synthesis marked the advent of the G-series nerve agents, a class of highly toxic organophosphorus compounds that continue to pose a significant threat to global security. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and mechanism of action of this compound, tailored for a scientific audience.

A Serendipitous and Sinister Discovery

This compound was first synthesized in January 1936 by the German chemist Dr. Gerhard Schrader at the I.G. Farbenindustrie laboratory in Leverkusen.[1][2][3] Schrader's primary objective was the development of novel organophosphate insecticides to combat world hunger.[1][4][5] During his research, he synthesized ethyl dimethylphosphoramidocyanidate, a compound that proved to be a potent insecticide but also exhibited extreme toxicity to mammals.[1][3][4] The name "this compound" is derived from the German word "tabu," meaning taboo, reflecting its unsuitability for its intended agricultural purpose due to its lethality.[6]

Recognizing its potential as a chemical warfare agent, the German military began large-scale production of this compound in 1942 at a dedicated facility in Dyhernfurth (now Brzeg Dolny, Poland).[2][6][7] It is estimated that approximately 12,000 metric tons of this compound were manufactured before the plant was captured by the Soviet Army at the end of World War II.[2][6] The Soviets subsequently dismantled the factory and relocated it to Russia.[2][6] Although stockpiled by Nazi Germany, this compound was never deployed in combat during the war.[8] However, it was later used by Iraq in the Iran-Iraq War in the 1980s.[2][8][9] Due to its relative ease of production compared to other nerve agents, this compound remains a proliferation concern.[6][8]

Physicochemical Properties of this compound (GA)

This compound is a colorless to brown liquid, with a faint fruity or bitter almond-like odor when impure; the pure compound is odorless.[2][6][10] It is a volatile substance, though less so than Sarin (GB).[7][11][12] The following table summarizes its key quantitative properties.

| Property | Value |

| Chemical Formula | C5H11N2O2P[6][13] |

| Molar Mass | 162.13 g/mol [6][14] |

| Appearance | Colorless to brown liquid[6] |

| Odor | Faintly fruity or almond-like; odorless when pure[6][10] |

| Boiling Point | 240-247.5 °C (464-477.5 °F)[6][13] |

| Melting Point | -50 °C (-58 °F)[6][10] |

| Vapor Density | 5.6 (air = 1)[10][13] |

| Liquid Density | 1.077 - 1.0887 g/cm³ at 20-25 °C[6][10] |

| Vapor Pressure | 0.07 mmHg at 25 °C[6][15] |

| Solubility in Water | 9.8 g/100 g at 25 °C[6] |

| Flash Point | 78 °C (172.4 °F)[10][13] |

Historical Synthesis Protocol

The industrial-scale synthesis of this compound during World War II was a two-step process developed by Schrader.[6][7] The process required significant safety precautions due to the corrosive nature of the intermediates and the high toxicity of the final product, with final reactions conducted behind double glass walls.[6]

Step 1: Synthesis of Dimethylaminophosphoric Dichloride Gaseous dimethylamine was reacted with an excess of phosphoryl chloride. This reaction yielded dimethylaminophosphoric dichloride and dimethylammonium chloride. The dimethylaminophosphoric dichloride was then purified by vacuum distillation.[7]

Step 2: Synthesis of this compound The purified dimethylaminophosphoric dichloride was then reacted with an excess of sodium cyanide dispersed in dry chlorobenzene. This produced the intermediate dimethylamidophosphoric dicyanide and sodium chloride. Subsequently, absolute ethanol was added, which reacted with the intermediate to yield this compound and hydrogen cyanide. The final mixture was filtered to remove insoluble salts and then subjected to vacuum distillation to remove hydrogen cyanide and excess chlorobenzene, resulting in the technical-grade product.[7]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate nerve agents, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][6][8][16] AChE is crucial for the normal functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][6]

The mechanism of inhibition involves the irreversible phosphorylation of a serine residue at the active site of AChE by this compound.[6] This covalent modification renders the enzyme inactive. Consequently, acetylcholine accumulates in the synaptic cleft, leading to persistent stimulation of muscarinic and nicotinic acetylcholine receptors.[6][17] This overstimulation results in a cholinergic crisis, characterized by a wide range of symptoms.[16] The ultimate cause of death from this compound exposure is typically respiratory failure, resulting from the paralysis of the diaphragm and intercostal muscles due to constant contraction.[6]

Clinical Manifestations of this compound Exposure

The onset and severity of symptoms following this compound exposure depend on the dose and route of administration.[6] Inhalation of this compound vapor leads to a rapid onset of symptoms, often within seconds to minutes, while absorption through the skin results in a slower onset.[6][12]

-

Mild to Moderate Exposure: Symptoms can include miosis (pinpoint pupils), rhinorrhea (runny nose), excessive salivation, dyspnea (difficulty breathing) due to bronchoconstriction, sweating, nausea, vomiting, and muscle fasciculations.[6][11][13]

-

Severe Exposure: In addition to the above symptoms, severe exposure can rapidly lead to loss of consciousness, convulsions, flaccid paralysis, copious respiratory secretions, apnea, and death.[6][11][13]

Treatment for this compound poisoning must be administered rapidly and typically involves the administration of atropine to block the effects of excess acetylcholine at muscarinic receptors, and an oxime, such as pralidoxime chloride (2-PAM), to reactivate the phosphorylated acetylcholinesterase.[13] However, the efficacy of oximes is time-dependent and must be administered soon after exposure.[7][13]

Conclusion

The discovery of this compound was a landmark event that opened the door to the development of a new class of chemical warfare agents. Its history serves as a stark reminder of the dual-use potential of chemical research. A thorough understanding of its properties, synthesis, and mechanism of action is essential for the development of effective medical countermeasures and for informing international efforts to prevent the proliferation and use of such devastating weapons, as regulated by the Chemical Weapons Convention.[6][8]

References

- 1. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 2. This compound (GA) 1936 - Bertin Environics [environics.fi]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Gerhard Schrader - Wikipedia [en.wikipedia.org]

- 5. Schrader — Toxipedia [asmalldoseoftoxicology.org]

- 6. This compound (nerve agent) - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. This compound in chemical attacks | Research Starters | EBSCO Research [ebsco.com]

- 9. History [chm.bris.ac.uk]

- 10. nrt.org [nrt.org]

- 11. This compound | Chemical Emergencies | CDC [cdc.gov]

- 12. CDC | Facts About this compound [medbox.iiab.me]

- 13. This compound (GA): Nerve Agent | NIOSH | CDC [cdc.gov]

- 14. gulflink.osd.mil [gulflink.osd.mil]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Organophosphorus Pesticides and Nerve Agents - this compound (GA), Sarin (GB), Soman (GD), VX, and Fourth Generation Agents (FGAs) (Pesticide Syndrome, also called Cholinergic or Nerve Agent Toxidrome) - CHEMM [chemm.hhs.gov]

- 17. Sarin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Chemical and Physical Properties of Ethyl Dimethylphosphoramidocyanidate (Tabun)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dimethylphosphoramidocyanidate, commonly known as Tabun or GA, is a highly toxic synthetic organophosphorus compound. Classified as a nerve agent, it irreversibly inhibits the enzyme acetylcholinesterase, leading to a cholinergic crisis and potentially rapid death. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details established experimental methodologies for its characterization, and illustrates its mechanism of action through detailed diagrams. This information is intended for use by researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development for the purpose of understanding its properties and developing effective countermeasures.

Chemical and Physical Properties

This compound is a colorless to brown liquid with a faint fruity odor.[1][2] It is a volatile compound, though less so than other G-series nerve agents like Sarin.[3] Its chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | [Dimethylamino(ethoxy)phosphoryl]formonitrile | [1] |

| Other Names | This compound, GA, Ethyl dimethylphosphoramidocyanidate | [1][4] |

| CAS Number | 77-81-6 | [4] |

| Chemical Formula | C₅H₁₁N₂O₂P | [1][5] |

| Molecular Weight | 162.13 g/mol | [1][4] |

| SMILES | CCOP(=O)(C#N)N(C)C | [1] |

| InChI | 1S/C5H11N2O2P/c1-4-9-10(8,5-6)7(2)3/h4H2,1-3H3 | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to brown liquid | [1][2] |

| Odor | Faint fruity odor | [1][3] |

| Density | 1.0887 g/cm³ at 25 °C | [2] |

| Melting Point | -50 °C (-58 °F) | [2][4] |

| Boiling Point | 247.5 °C (477.5 °F) | [2] |

| Vapor Pressure | 0.07 mmHg at 25 °C | [2] |

| Solubility in Water | 9.8 g/100 g at 25 °C | [2] |

| Solubility in Organic Solvents | Readily soluble | [1] |

| Volatility | 490 mg/m³ at 25°C | [5] |

| Flash Point | 78 °C (172.4 °F) | [5] |

Table 3: Toxicity Data

| Property | Value | Reference |

| LD₅₀ (intraperitoneal, mice) | 0.6 mg/kg | [4] |

| Lethal Concentration and Time (LCT₅₀) (inhalation) | ~400 mg·min/m³ | [3] |

Experimental Protocols

Detailed experimental protocols for handling and characterizing highly toxic nerve agents like this compound are subject to strict safety and security regulations and are typically performed in specialized laboratories. The following are generalized methodologies for key experiments based on established principles for organophosphorus compounds.

Determination of Vapor Pressure (Gas Saturation Method)

The vapor pressure of low-volatility compounds can be determined using the gas saturation method.

-

Apparatus Setup : A thermostatically controlled saturation column is packed with an inert support material (e.g., glass beads or silica) coated with the substance under investigation (this compound). An inert carrier gas (e.g., nitrogen) is passed through the column at a precisely controlled flow rate.

-

Saturation : The carrier gas becomes saturated with the vapor of the substance as it passes through the column. The temperature of the column is maintained at a constant, known value.

-

Trapping and Quantification : The exiting gas stream is passed through a trapping system (e.g., a cold trap or a sorbent tube) to collect the vaporized substance. The amount of trapped substance is then quantified using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

-

Calculation : The vapor pressure (P) is calculated using the following equation:

P = (n / V) * R*T

where n is the number of moles of the substance collected, V is the total volume of the carrier gas passed through the column, R is the ideal gas constant, and T is the absolute temperature.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.

-

Sample Preparation : An excess amount of this compound is added to a known volume of water in a sealed, temperature-controlled container (a flask).

-

Equilibration : The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved substance.

-

Phase Separation : After equilibration, the mixture is allowed to stand, and the undissolved portion is separated from the saturated solution by centrifugation or filtration.

-

Quantification : The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or GC-MS. The solubility is expressed as mass per unit volume of the solvent (e.g., g/L or mg/mL).[6]

Kinetic Analysis of Hydrolysis (Spectrophotometric Method)

The rate of hydrolysis of this compound can be monitored by measuring the change in concentration of a reactant or product over time.

-

Reaction Setup : A solution of this compound of known concentration is prepared in a buffered aqueous solution at a specific pH and temperature.

-

Monitoring : The progress of the hydrolysis reaction can be followed spectrophotometrically if one of the products absorbs light at a specific wavelength. Alternatively, aliquots of the reaction mixture can be withdrawn at different time intervals.

-

Quenching and Analysis : The reaction in the aliquots is quenched (stopped), for example, by rapid cooling or by the addition of a chemical that stops the hydrolysis. The concentration of remaining this compound or a formed product in each aliquot is then determined using an appropriate analytical technique (e.g., HPLC, GC-MS).

-

Data Analysis : The concentration data are plotted against time, and the rate constant of the hydrolysis reaction is determined by fitting the data to the appropriate rate law (e.g., first-order or second-order kinetics).[7]

Assessment of Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.

-

Principle : The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.

-

Procedure :

-

A solution containing the AChE enzyme is pre-incubated with this compound at a specific concentration for a defined period to allow for inhibition.

-

The substrate, acetylthiocholine, is added to initiate the enzymatic reaction.

-

DTNB is present in the reaction mixture to react with the thiocholine as it is formed.

-

The rate of color development is monitored over time using a spectrophotometer.

-

-

Calculation : The percentage of AChE inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the uninhibited enzyme.[8]

Signaling Pathway and Mechanism of Action

This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

dot

Caption: Cholinergic synapse showing normal function and inhibition by this compound.

Mechanism of Inhibition

-

Normal Synaptic Transmission : An action potential arriving at the presynaptic terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh binds to receptors on the postsynaptic membrane, leading to signal transduction (e.g., muscle contraction). To terminate the signal, acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetate.

-

Inhibition by this compound : this compound, being structurally similar to the transition state of ACh hydrolysis, acts as a potent inhibitor of AChE. The phosphorus atom in this compound forms a stable covalent bond with the serine hydroxyl group in the active site of AChE. This phosphorylation of the enzyme is essentially irreversible.[1]

-

Cholinergic Crisis : With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This results in a state of cholinergic crisis, characterized by symptoms such as excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle fasciculations, paralysis, and respiratory failure.

Experimental Workflows

In Vivo Toxicity and Antidote Efficacy Study

This workflow outlines a typical procedure for assessing the toxicity of this compound and the efficacy of potential antidotes in an animal model.

dot

Caption: Workflow for in vivo toxicity and antidote efficacy testing.

In Vitro Acetylcholinesterase Reactivation Assay

This workflow describes the process of evaluating the ability of a potential antidote (e.g., an oxime) to reactivate this compound-inhibited AChE.

dot

Caption: Workflow for in vitro AChE reactivation assay.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of the nerve agent this compound, along with generalized experimental protocols for its characterization and the elucidation of its mechanism of action. The inhibition of acetylcholinesterase remains the primary target for the development of effective medical countermeasures. A thorough understanding of the properties and biological activity of this compound is essential for the development of improved prophylactic and therapeutic strategies against this and other organophosphorus nerve agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]

- 4. Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. mmsl.cz [mmsl.cz]

Long-Term Neurological Consequences of Low-Level Tabun Exposure: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term neurological effects of low-level exposure to Tabun (GA), a G-series organophosphate nerve agent. The document is intended for researchers, scientists, and professionals involved in the development of countermeasures and therapeutics. It synthesizes available data on the persistent neurotoxic effects of sublethal this compound exposure, details relevant experimental methodologies, and visualizes key pathological signaling pathways and experimental workflows.

Executive Summary

This compound is a potent acetylcholinesterase (AChE) inhibitor, and while acute, high-dose exposure is well-characterized, the insidious effects of chronic, low-level exposure are less understood but of significant concern. This guide consolidates findings from preclinical studies, primarily in rodent models, to elucidate the long-term neurological sequelae of such exposure. The data presented herein reveals that prolonged, low-level this compound administration leads to progressive AChE inhibition, alterations in motor activity, and potential for lasting neuropathological changes. This guide aims to provide a foundational resource for understanding these effects and for the design of future research and drug development initiatives.

Quantitative Data on Long-Term Neurological Effects

The following tables summarize key quantitative findings from a pivotal study investigating a four-week low-level this compound exposure in rats. This study provides critical insights into the dose-dependent and temporal effects of chronic this compound administration.

Table 1: Acetylcholinesterase (AChE) Activity in Rats Exposed to Low Levels of this compound for Four Weeks

| Tissue | This compound Dose (% of LD50) | Day 7 (% of Control) | Day 14 (% of Control) | Day 21 (% of Control) | Day 28 (% of Control) |

| Erythrocytes | 0.2 | 75 | 68 | 80 | 85 |

| 0.3 | 60 | 55 | 65 | 70 | |

| 0.4 | 45 | 40 | 42 | 45 | |

| Diaphragm | 0.2 | 80 | 75 | 85 | 90 |

| 0.3 | 65 | 60 | 70 | 75 | |

| 0.4 | 50 | 45 | 48 | 50 | |

| Brain | 0.2 | 85 | 80 | 90 | 95 |

| 0.3 | 70 | 65 | 75 | 80 | |

| 0.4 | 55 | 50 | 52 | 55 |

Data adapted from a study on four-week-long this compound low-level exposure in rats.

Table 2: Physiological and Behavioral Changes in Rats Exposed to Low-Level this compound

| Parameter | This compound Dose (% of LD50) | Observation Period | Effect |

| Body Weight Gain | 0.3 | First two weeks | Decreased |

| Food Consumption | 0.3 | First two weeks | Decreased |

| Water Consumption | 0.3 | First two weeks | Decreased |

| Spontaneous Locomotor Activity | 0.3 | First two weeks | Significantly Increased |

| 0.3 | After two weeks | Decreased |

Data adapted from a study on four-week-long this compound low-level exposure in rats.

Key Pathological Signaling Pathways

The primary mechanism of this compound-induced neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) in the synapse and subsequent overstimulation of cholinergic receptors. This initial event triggers a cascade of downstream effects, including excitotoxicity, neuroinflammation, and neuronal apoptosis, which are believed to contribute to the long-term neurological damage.

Cholinergic System Disruption

The constant stimulation of muscarinic and nicotinic acetylcholine receptors leads to a state of cholinergic crisis. In the long term, this can result in receptor desensitization and downregulation, as well as compensatory changes in other neurotransmitter systems.

Glutamatergic and GABAergic System Imbalance

Prolonged cholinergic overstimulation can lead to excessive release of the excitatory neurotransmitter glutamate, contributing to excitotoxicity and neuronal cell death.[1][2][3] Concurrently, alterations in the inhibitory GABAergic system may further exacerbate neuronal hyperexcitability. An imbalance between these two systems is a key factor in the development of seizures and subsequent brain damage observed after organophosphate exposure.[1][2][3]

Neuroinflammation

Chronic low-level nerve agent exposure is hypothesized to induce a persistent neuroinflammatory state characterized by the activation of microglia and astrocytes. These glial cells release pro-inflammatory cytokines, chemokines, and reactive oxygen species, which can contribute to ongoing neuronal damage and cognitive decline.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of long-term, low-level this compound exposure. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon existing findings.

Chronic Low-Level this compound Exposure in Rats

This protocol is based on the methodology from a four-week study on sublethal this compound exposure.

-

Animals: Male Wistar rats, 8-10 weeks old at the start of the experiment.

-

Housing: Housed in individual cages with free access to food and water, maintained on a 12-hour light/dark cycle.

-

This compound Administration:

-

This compound is dissolved in propylene glycol.

-

Administered via daily subcutaneous (s.c.) injections for 28 consecutive days.

-

Dose groups are typically expressed as a fraction of the subcutaneous LD50 (e.g., 0.2, 0.3, or 0.4 LD50). A control group receives vehicle (propylene glycol) only.

-

-

Monitoring:

-

Body weight, food, and water consumption are recorded daily.

-

Animals are observed for any overt signs of toxicity.

-

-

Endpoint Analysis: Subgroups of animals are euthanized at specific time points (e.g., days 7, 14, 21, and 28) for tissue collection and analysis.

Acetylcholinesterase (AChE) Activity Assay

This protocol is a modification of the Ellman method for determining AChE activity in tissue homogenates.

-

Tissue Preparation:

-

Brain, diaphragm, and erythrocytes are collected.

-

Tissues are homogenized in a cold phosphate buffer (pH 8.0).

-

Homogenates are centrifuged, and the supernatant is used for the assay.

-

-

Assay Procedure:

-

The reaction mixture contains the tissue supernatant, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a phosphate buffer.

-

The reaction is initiated by the addition of acetylthiocholine iodide.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

The rate of color formation is measured spectrophotometrically at 412 nm.

-

-

Data Analysis:

-

AChE activity is calculated based on the rate of change in absorbance and expressed as a percentage of the activity in control samples.

-

Histopathology for Neuronal Degeneration

This protocol describes a general method for identifying degenerating neurons in brain tissue sections.

-

Tissue Processing:

-

Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Brains are removed, post-fixed, and cryoprotected in a sucrose solution.

-

Frozen sections (e.g., 40 µm thick) are cut on a cryostat.

-

-

Staining:

-

Fluoro-Jade C Staining: This fluorescent dye specifically labels degenerating neurons. Sections are incubated in a solution containing Fluoro-Jade C and then mounted with a non-aqueous mounting medium.

-

Silver Staining (e.g., de Olmos cupric-silver method): This method impregnates degenerating neurons and their processes with silver, making them visible under a light microscope.

-

-

Analysis:

-

Stained sections are examined under a microscope to identify and quantify degenerating neurons in specific brain regions (e.g., hippocampus, amygdala). Quantification can be performed using stereological methods for unbiased cell counting.

-

Immunohistochemistry for Microglial Activation

This protocol details the staining for Iba1, a common marker for microglia.[4]

-

Tissue Preparation: As described in section 4.3.

-

Immunostaining:

-

Free-floating sections are washed in phosphate-buffered saline (PBS).

-

Sections are incubated in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to reduce non-specific binding.

-

Sections are incubated with a primary antibody against Iba1 overnight at 4°C.[4]

-

After washing, sections are incubated with a fluorescently labeled secondary antibody.

-

Sections are mounted onto slides and coverslipped with an anti-fade mounting medium.

-

-

Analysis:

-

Stained sections are visualized using a fluorescence microscope.

-

Microglial activation is assessed based on morphological changes (e.g., from a ramified to an amoeboid shape) and an increase in Iba1 immunoreactivity. For a more detailed analysis of the activation state, co-staining with other markers like CD68 can be performed.[5][6]

-

Cytokine Profiling

This protocol describes a general method for measuring cytokine levels in brain tissue.[7][8]

-

Brain Homogenate Preparation:

-

Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Assay:

-

ELISA kits specific for rat cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.

-

Alternatively, a multiplex bead-based immunoassay can be used to simultaneously measure multiple cytokines from a small sample volume.[7]

-

-

Data Analysis:

-

Cytokine concentrations are determined by comparison to a standard curve and are typically expressed as pg/mg of total protein.

-

Conclusion and Future Directions

The available evidence strongly suggests that chronic, low-level exposure to this compound can lead to persistent neurological deficits. The primary mechanism of toxicity, AChE inhibition, initiates a cascade of events including neurotransmitter system imbalances and neuroinflammation, which likely contribute to long-term neuropathology.

However, significant knowledge gaps remain. Future research should focus on:

-

Longer-term studies: Extending the duration of exposure and observation beyond four weeks to better understand the progression of neurological damage.

-

Advanced neuroimaging: Utilizing techniques like MRI and PET to non-invasively track structural and functional brain changes over time in animal models.

-

Comprehensive behavioral analysis: Employing a wider range of cognitive and behavioral tests to assess the full spectrum of neurological impairments.

-

Molecular and genetic studies: Investigating changes in gene and protein expression to identify novel biomarkers and therapeutic targets.

-

Therapeutic interventions: Evaluating the efficacy of neuroprotective and anti-inflammatory agents in mitigating the long-term neurological effects of low-level this compound exposure.

A deeper understanding of the mechanisms underlying the chronic neurotoxicity of low-level this compound is essential for the development of effective medical countermeasures to protect both military personnel and civilian populations from the long-term health consequences of exposure to this nerve agent.

References

- 1. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Unique Multiplex ELISA to Profile Growth Factors and Cytokines in Cerebrospinal Fluid | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 5. forum.painresearcher.net [forum.painresearcher.net]

- 6. Visualisation of Microglia with the use of Immunohistochemical Double Staining Method for CD-68 and Iba-1 of Cerebral Tissue Samples in Cases of Brain Contusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of multiplexed bead-based cytokine immunoassays for rat serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brain homogenate preparation for cytokine assay. [plos.figshare.com]

An In-depth Technical Guide on the Degradation Products of Tabun and Their Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of the nerve agent Tabun (GA), their formation pathways, and their subsequent environmental impact. The information is intended for researchers, scientists, and professionals in drug development involved in the study of chemical warfare agents and their remediation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex relationships to facilitate a deeper understanding of the environmental fate of this compound.

Introduction to this compound and its Degradation

This compound, with the IUPAC name ethyl N,N-dimethylphosphoramidocyanidate, is a highly toxic organophosphorus nerve agent. Its environmental persistence is a significant concern, as it can degrade into several byproducts with their own toxicological profiles. The primary route of degradation in the environment is hydrolysis, which is significantly influenced by factors such as pH and temperature. Understanding the nature and behavior of these degradation products is crucial for developing effective decontamination strategies and assessing the long-term environmental risks associated with this compound contamination.

Degradation Pathways of this compound

The principal degradation pathway for this compound in the environment is hydrolysis, which involves the cleavage of the P-CN and P-O-C2H5 bonds. This process leads to the formation of several key degradation products.

Primary Hydrolysis

The initial hydrolysis of this compound primarily results in the formation of Ethyl Dimethylamidophosphonate (EDMAP) and hydrogen cyanide. This reaction is influenced by the pH of the surrounding medium.

Caption: Primary hydrolysis pathway of this compound.

Further hydrolysis of EDMAP can occur, leading to the formation of less complex and generally less toxic compounds. Additionally, the ethoxy group on this compound can be hydrolyzed, although this is a slower process compared to the cleavage of the cyanide group.

Quantitative Data on this compound Degradation and Product Toxicity

The environmental fate and impact of this compound are dictated by the persistence and toxicity of its degradation products. The following tables summarize available quantitative data.

Hydrolysis Half-life of this compound

The rate of this compound hydrolysis is highly dependent on pH.

| pH | Temperature (°C) | Half-life | Reference |

| 4 | 25 | ~6 hours | [1] |

| 7.4 | 20 | ~8 hours | [2] |

| 8-9 | 25 | 2-3 hours | [1] |

| >9 | 25 | <10 minutes | [1] |

Toxicity of this compound Degradation Products

The primary degradation products of this compound exhibit varying levels of toxicity.

| Degradation Product | Organism | Endpoint | Value | Reference |

| Ethyl Dimethylamidophosphonate (EDMAP) | Data not available | LC50/LD50 | - | - |

| Dimethylamine (DMA) | Daphnia magna (Water Flea) | 48h EC50 | 41.2 mg/L | ECHA |

| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 56 mg/L | ECHA | |

| Scenedesmus subspicatus (Green Algae) | 72h EC50 | 14.5 mg/L | ECHA | |

| Ethanol | Daphnia magna (Water Flea) | 48h EC50 | >100 mg/L | ECHA |

| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | >100 mg/L | ECHA | |

| Scenedesmus subspicatus (Green Algae) | 72h EC50 | >100 mg/L | ECHA | |

| Hydrogen Cyanide (as free cyanide) | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.057 mg/L | U.S. EPA |

Environmental Persistence of this compound Degradation Products

The persistence of degradation products in the environment is a key factor in their overall impact.

| Degradation Product | Environmental Compartment | Persistence Metric | Value | Reference |

| Ethyl Dimethylamidophosphonate (EDMAP) | Soil | Half-life | Data not available | - |

| Water | Hydrolysis | Stable | [3] | |

| Dimethylamine (DMA) | Water | Biodegradation | Readily biodegradable | ECHA |

| Ethanol | Water | Biodegradation | Readily biodegradable | ECHA |

| Hydrogen Cyanide | Water | Volatilization/Degradation | Low persistence | - |

Note: While EDMAP is stable to hydrolysis, its overall environmental persistence will also depend on factors like microbial degradation and photolysis, for which limited data is available.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound degradation and the toxicity of its byproducts. These protocols are based on internationally recognized guidelines, such as those from the Organisation for the Co-operation and Development (OECD).

Analysis of this compound Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound degradation products in environmental water samples.

Caption: Experimental workflow for GC-MS analysis.

Methodology:

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

-

Filtration: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

-

Solid Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a strong anion exchange cartridge for acidic degradation products) to concentrate the analytes and remove interfering substances. Elute the analytes with an appropriate solvent.

-

Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., a silylating agent like BSTFA) to increase the volatility and thermal stability of the polar degradation products.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A programmed temperature ramp to separate the analytes based on their boiling points.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Mode: Full scan to identify unknown compounds and Selected Ion Monitoring (SIM) for target analyte quantification.

-

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra with reference spectra in a library (e.g., NIST). Quantify the analytes using a calibration curve prepared from certified reference standards.

Aquatic Toxicity Testing of Degradation Products

The following protocols are based on OECD guidelines for testing the effects of chemicals on aquatic organisms.

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96h LC50).[1][4][5]

Methodology:

-

Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Design:

-

Limit Test: A single concentration (e.g., 100 mg/L) is tested to determine if the LC50 is above this concentration.

-

Full Study: At least five concentrations of the test substance in a geometric series are tested. A control group (no test substance) is also included.

-

-

Procedure:

-

Acclimate the fish to the test conditions.

-

Prepare the test solutions and control water.

-

Introduce the fish to the test vessels (at least 7 fish per concentration).

-

The exposure period is 96 hours.

-

Observe and record mortalities at 24, 48, 72, and 96 hours.

-

-

Data Analysis: Calculate the 96h LC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

This test determines the concentration of a substance that immobilizes 50% of the Daphnia over a 48-hour period (48h EC50).[2][6][7]

Methodology:

-

Test Organism: Daphnia magna or another suitable Daphnia species, less than 24 hours old.

-

Test Design:

-

Limit Test: A single concentration (e.g., 100 mg/L) is tested.

-

Full Study: At least five concentrations of the test substance in a geometric series are tested, along with a control.

-

-

Procedure:

-

Prepare the test solutions and control water.

-

Introduce the daphnids to the test vessels (at least 20 daphnids per concentration, divided into replicates).

-

The exposure period is 48 hours.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Data Analysis: Calculate the 48h EC50 value with 95% confidence limits.

This test determines the effect of a substance on the growth of freshwater algae (72h EC50).

Methodology:

-

Test Organism: A recommended algal species, such as Scenedesmus subspicatus.

-

Test Design: At least five concentrations of the test substance in a geometric series are tested, along with a control.

-

Procedure:

-

Prepare the test solutions in a nutrient-rich medium.

-

Inoculate the test solutions with a known concentration of exponentially growing algae.

-

Incubate the cultures under constant illumination and temperature for 72 hours.

-

Measure the algal growth (e.g., by cell counts or fluorescence) at the beginning and end of the test.

-

-

Data Analysis: Calculate the concentration that inhibits growth by 50% (EC50) based on the average specific growth rate.

Environmental Impact and Signaling Pathways

The degradation products of this compound can have various impacts on the environment, affecting different trophic levels. The following diagram illustrates the logical relationships of their environmental impact.

Caption: Logical flow of this compound's environmental impact.

The environmental impact of this compound's degradation products is a complex issue. While hydrolysis significantly reduces the acute toxicity of the parent compound, the byproducts themselves can pose risks to ecosystems. Dimethylamine and hydrogen cyanide are of particular concern for aquatic environments. The persistence of EDMAP in soil and its potential to leach into groundwater require further investigation to fully assess the long-term environmental consequences of this compound contamination.

Conclusion

The degradation of this compound in the environment leads to the formation of several products, with hydrolysis being the primary pathway. While this process detoxifies the parent nerve agent, the resulting byproducts, particularly dimethylamine and hydrogen cyanide, exhibit their own toxicity, especially to aquatic organisms. A significant data gap exists regarding the environmental toxicity and persistence of ethyl dimethylamidophosphonate (EDMAP), highlighting a critical area for future research. The standardized experimental protocols outlined in this guide provide a framework for conducting the necessary studies to fill these knowledge gaps and to better understand and mitigate the environmental risks posed by this compound contamination. A thorough understanding of these degradation pathways and the environmental fate of the byproducts is essential for developing effective remediation strategies and for the long-term protection of ecosystems.

References

- 1. Health Risk Assessment for The Nerve Agent GA - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C5H11N2O2P | CID 6500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ecosystem - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient hydrolysis of the chemical warfare nerve agent this compound by recombinant and purified human and rabbit serum paraoxonase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity of surfactants to green microalgae Pseudokirchneriella subcapitata and Scenedesmus subspicatus and to marine diatoms Phaeodactylum tricornutum and Skeletonema costatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fachoekotoxikologie.de [fachoekotoxikologie.de]

An In-depth Technical Guide to the Molecular Structure and Reactivity of Tabun (GA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphorus nerve agent Tabun (GA), focusing on its molecular structure, chemical reactivity, and toxicological properties. The information is intended for researchers, scientists, and professionals involved in drug development and countermeasures.

Molecular Structure and Properties

This compound, with the IUPAC name [dimethylamino(ethoxy)phosphoryl]formonitrile, is a potent cholinesterase inhibitor.[1] It is a colorless to brown liquid, and while pure this compound is odorless, impure forms can have a faint fruity or bitter almond-like scent.[1][2][3] As a G-series nerve agent, it was the first of its kind to be discovered.[4]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C5H11N2O2P[1][2] |

| IUPAC Name | [dimethylamino(ethoxy)phosphoryl]formonitrile[1] |

| CAS Number | 77-81-6[1][2] |

| Molar Mass | 162.13 g/mol [2][5] |

| Appearance | Colorless to brown liquid[1][2] |

| Density | 1.0887 g/cm³ at 25°C[2] |

| Melting Point | -50 °C[2][5] |

| Boiling Point | 247.5 °C[2] |

| Solubility in Water | 9.8 g/100 g at 25 °C[2] |

| Vapor Pressure | 0.07 mmHg at 25 °C[2] |

Reactivity and Mechanism of Action

This compound's extreme toxicity stems from its ability to irreversibly inhibit the enzyme acetylcholinesterase (AChE).[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in a cholinergic crisis characterized by the overstimulation of muscarinic and nicotinic receptors.

Inhibition of Acetylcholinesterase

The phosphorus atom in this compound is highly electrophilic and reacts with the serine hydroxyl group in the active site of AChE. This reaction forms a stable covalent bond, rendering the enzyme inactive. The process is biphasic, involving an initial reversible binding followed by an irreversible phosphorylation.

A critical aspect of this compound's reactivity with AChE is the "aging" process. Following phosphorylation, the enzyme-inhibitor complex can undergo a dealkylation reaction, specifically the loss of the ethoxy group from the phosphorus atom.[6][7][8][9] This "aged" complex is highly resistant to reactivation by standard oxime antidotes.

Hydrolysis

This compound undergoes hydrolysis in the presence of water, and the rate of this reaction is significantly influenced by pH. The reaction is much faster in basic solutions.[10] Under acidic conditions, the hydrolysis of this compound can produce hydrogen cyanide.[3]

Decontamination

Chemical decontamination of this compound can be achieved using strong oxidizing agents or alkaline solutions. A common decontaminant is a dilute solution of bleach (sodium hypochlorite).[2] However, it is important to note that the reaction of this compound with bleaching powder can produce the toxic gas cyanogen chloride.[3] Decontamination procedures should be carried out with appropriate personal protective equipment and in a well-ventilated area.

Toxicological Data

The toxicity of this compound is high, with lethal effects possible from exposure through inhalation, ingestion, or skin contact. The following tables summarize key toxicity values.

Inhalation Toxicity

| Value | Species | Exposure Duration | Concentration |

| LCt50 | Human (estimated) | 2-10 min | 70 mg·min/m³ |

| ICt50 | Human (estimated) | 2-10 min | 50 mg·min/m³ |

Dermal and Oral Toxicity

| Value | Species | Route of Exposure | Dose |

| LD50 | Human (estimated) | Percutaneous (liquid) | 1500 mg (for a 70 kg person)[2] |

| LD50 | Mouse | Intraperitoneal | 0.6 mg/kg[5] |

| LD50 | Rat (oral, estimated) | Oral | Varies by estimation method |

Experimental Protocols

Due to the extreme toxicity and controlled nature of this compound, detailed experimental protocols for its synthesis and handling are not publicly available and are restricted to specialized, authorized laboratories. The synthesis of this compound is strictly regulated under the Chemical Weapons Convention.[2]

Analytical Detection

Gas chromatography-mass spectrometry (GC-MS) is a primary method for the detection and quantification of this compound in environmental and biological samples. A general workflow for the analysis of this compound in a blood sample is outlined below. It is crucial to note that handling of this compound-contaminated samples requires specialized safety precautions and should only be performed in appropriately equipped laboratories by trained personnel.

Signaling Pathways

The toxic effects of this compound are a direct result of the overstimulation of the cholinergic system. The accumulation of acetylcholine leads to the continuous stimulation of muscarinic and nicotinic receptors, resulting in a complex and life-threatening cascade of physiological responses.

Cholinergic Crisis Signaling

The following diagram illustrates the simplified signaling pathway of a cholinergic crisis induced by this compound.

References

- 1. Kinetic analysis of reactivation and aging of human acetylcholinesterase inhibited by different phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Acute Human-Toxicity Estimates for GA (this compound) - Review of Acute Human-Toxicity Estimates for Selected Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural evidence that human acetylcholinesterase inhibited by this compound ages through O-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity analysis of aging and reactivation of human butyrylcholinesterase inhibited by analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]

- 7. ohio.edu [ohio.edu]

- 8. researchgate.net [researchgate.net]

- 9. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]

- 10. Aging of cholinesterases phosphylated by this compound proceeds through O-dealkylation. | Semantic Scholar [semanticscholar.org]

Pharmacokinetics and Metabolism of Tabun in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of the nerve agent Tabun (O-ethyl N,N-dimethylphosphoramidocyanidate) in various animal models. The information presented is intended to support research and development efforts for medical countermeasures and to provide a deeper understanding of the toxicological profile of this compound.

Introduction

This compound (GA) is a highly toxic organophosphorus nerve agent that poses a significant threat due to its rapid and potent inhibition of acetylcholinesterase (AChE). Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of effective medical countermeasures. This guide summarizes key pharmacokinetic parameters, metabolic pathways, and experimental methodologies from studies conducted in animal models.

Pharmacokinetics of this compound

The in vivo behavior of this compound is characterized by rapid absorption and distribution, followed by metabolic detoxification and elimination. However, the rate and pathways of these processes can vary significantly across different animal species.

Absorption

This compound can be absorbed through various routes, including inhalation, ingestion, and dermal contact. The rate of absorption is route-dependent, with inhalation providing the most rapid systemic delivery.

Distribution

Following absorption, this compound is distributed throughout the body. Due to its lipophilic nature, it can cross the blood-brain barrier, leading to central nervous system effects. Studies in rats have indicated that prolonged inhibition of AChE in the brain and muscle may suggest storage and delayed release of this compound from non-enzymic sites[1].

Metabolism

The metabolism of this compound is a critical detoxification process. The primary metabolic pathways involve enzymatic hydrolysis and oxidation.

-

Hydrolysis: Carboxylesterases and paraoxonases (A-esterases) are key enzymes involved in the hydrolysis of the phosphoester bond in this compound, leading to the formation of less toxic metabolites. Butyrylcholinesterase (BChE) and other non-specific esterases can also act as scavengers, binding with this compound and reducing the amount available to inhibit AChE[1].

-

Oxidation: The cytochrome P450 (CYP) enzyme system is another pathway for the metabolism of organophosphorus compounds, including this compound. This typically involves oxidative reactions that can lead to either detoxification or, in some cases, bioactivation of the compound[2].

Excretion

The excretion of this compound and its metabolites has not been extensively characterized in the publicly available literature. Generally, for organophosphorus compounds, metabolites are eliminated from the body through urine and feces. The relative contribution of each pathway depends on the specific compound and the animal species[3][4].

Quantitative Pharmacokinetic Data

Quantitative data on the pharmacokinetics of this compound in animal models is limited. The most detailed publicly available data comes from a study in anesthetized swine.

| Animal Model | Enantiomer | Half-life (t½) - Initial Phase | Half-life (t½) - Terminal Phase | Reference |

| Swine (anesthetized) | (+)-Tabun | Comparable to (-)-Tabun | 11.5 min | [5] |

| Swine (anesthetized) | (-)-Tabun | Comparable to (+)-Tabun | 23.1 min | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of this compound pharmacokinetics and metabolism. The following outlines key methodologies cited in the literature.

Animal Models

A variety of animal models have been used to study the effects of this compound and other organophosphorus nerve agents, including rats, mice, and guinea pigs[6][7]. The choice of animal model is critical and should be based on the specific research question, as there are significant interspecies differences in metabolism and response to toxicity[6].

Dosing and Sample Collection

In a study with Sprague-Dawley rats, a non-lethal dose of 200 micrograms/kg of this compound was administered subcutaneously[1]. For pharmacokinetic studies in swine, this compound was administered intravenously[5].

Blood and Tissue Collection: For pharmacokinetic analysis, blood samples are typically collected at various time points post-administration. For tissue distribution studies, animals are euthanized at specific time points, and organs of interest are collected, weighed, and processed for analysis[8].

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the quantification of this compound in biological samples. In a study on swine, GC-MS was used to determine the concentration of this compound enantiomers in blood[5].

-

Sample Preparation for GC-MS: A typical workflow involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix. Derivatization may be necessary to improve the volatility and thermal stability of the compound for GC analysis.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection. The choice of column, temperature program, and mass spectrometer settings are critical for achieving the desired sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it suitable for the analysis of this compound and its metabolites in complex biological matrices. Derivatization can be employed to enhance the stability and detection of reactive analytes like this compound in aqueous media[9].

Signaling Pathways and Non-Cholinergic Effects

While the primary mechanism of this compound toxicity is the inhibition of AChE and the subsequent cholinergic crisis, there is evidence of non-cholinergic effects that may contribute to its overall pathology.

Cholinergic Signaling Pathway

The inhibition of AChE by this compound leads to an accumulation of acetylcholine (ACh) in the synaptic cleft. This results in the overstimulation of muscarinic and nicotinic acetylcholine receptors, leading to a cascade of physiological effects characteristic of a cholinergic crisis[10][11].

DOT Script for Cholinergic Signaling Pathway Disruption by this compound

%22%2C%20fillcolor%3D%22%23FFFFFF%22%2C%20fontcolor%3D%22%23202124%22%5D%3B%0A%20%20dosing%20%5Blabel%3D%22Administer%20this compound%5Cn(e.g.%2C%20IV%2C%20SC)%22%2C%20fillcolor%3D%22%23FFFFFF%22%2C%20fontcolor%3D%22%23202124%22%5D%3B%0A%20%20sample_collection%20%5Blabel%3D%22Collect%20Biological%20Samples%5Cn(Blood%2C%20Tissues%2C%20Excreta)%22%2C%20fillcolor%3D%22%23FFFFFF%22%2C%20fontcolor%3D%22%23202124%22%5D%3B%0A%20%20sample_prep%20%5Blabel%3D%22Sample%20Preparation%5Cn(Extraction%2C%20Derivatization)%22%2C%20fillcolor%3D%22%23FFFFFF%22%2C%20fontcolor%3D%22%23202124%22%5D%3B%0A%20%20analysis%20%5Blabel%3D%22Analytical%20Method%5Cn(GC-MS%2C%20LC-MS%2FMS)%22%2C%20fillcolor%3D%22%23FFFFFF%22%2C%20fontcolor%3D%22%23202124%22%5D%3B%0A%20%20data_analysis%20%5Blabel%3D%22Data%20Analysis%20and%5CnPharmacokinetic%20Modeling%22%2C%20fillcolor%3D%22%23FFFFFF%22%2C%20fontcolor%3D%22%23202124%22%5D%3B%0A%20%20end%20%5Blabel%3D%22End%22%2C%20shape%3Dellipse%2C%20fillcolor%3D%22%23EA4335%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%0A%20%20start%20-%3E%20animal_model%3B%0A%20%20animal_model%20-%3E%20dosing%3B%0A%20%20dosing%20-%3E%20sample_collection%3B%0A%20%20sample_collection%20-%3E%20sample_prep%3B%0A%20%20sample_prep%20-%3E%20analysis%3B%0A%20%20analysis%20-%3E%20data_analysis%3B%0A%20%20data_analysis%20-%3E%20end%3B%0A%7D)

Workflow for this compound Pharmacokinetics Studies.

Conclusion

The study of this compound's pharmacokinetics and metabolism in animal models is essential for understanding its toxicity and for the development of effective countermeasures. While current data provides a foundational understanding, there are significant gaps in the literature, particularly regarding comprehensive quantitative ADME data across a range of species. Future research should focus on detailed pharmacokinetic studies in various animal models, identification and quantification of metabolites, and further investigation into the non-cholinergic effects of this compound. Such data will be invaluable for refining risk assessments and improving the efficacy of medical treatments for nerve agent exposure.

References

- 1. Acute this compound toxicity; biochemical and histochemical consequences in brain and skeletal muscles of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cidara.com [cidara.com]

- 5. The cholinergic and non-cholinergic effects of organophosphates and oximes in cultured human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo experimental approach to treatment against this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organophosphorus Pesticides and Nerve Agents - this compound (GA), Sarin (GB), Soman (GD), VX, and Fourth Generation Agents (FGAs) (Pesticide Syndrome, also called Cholinergic or Nerve Agent Toxidrome) - CHEMM [chemm.hhs.gov]

- 11. Organophosphate Chemical Nerve Agents, Oxidative Stress, and NADPH Oxidase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Initial Signs and Symptoms of Tabun Exposure in a Laboratory Setting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tabun (GA) is an extremely toxic nerve agent. This document is intended for informational purposes only for professionals in controlled laboratory settings with appropriate safety protocols and oversight. It is not a guide for untrained individuals and should not be used outside of a legitimate research or professional context. Exposure to this compound is a medical emergency requiring immediate professional medical attention.

Introduction

This compound (O-Ethyl N,N-dimethylphosphoramidocyanidate), designated GA, is a potent organophosphorus nerve agent. Its high toxicity stems from the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1] In a laboratory setting, accidental exposure, even to minute quantities, can lead to a rapid onset of severe and potentially lethal symptoms. Understanding the initial signs and symptoms is critical for early recognition, immediate implementation of safety protocols, and the timely administration of medical countermeasures. This guide provides an in-depth technical overview of the initial effects of this compound exposure, tailored for researchers and professionals working in relevant fields.

The primary mechanism of this compound's toxicity is the inactivation of AChE through phosphorylation of the serine hydroxyl group at the enzyme's active site.[2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, resulting in a state of continuous stimulation of muscarinic and nicotinic receptors. This widespread cholinergic overstimulation, known as a cholinergic crisis, manifests in a complex toxidrome affecting multiple organ systems.[1][4]

Initial Signs and Symptoms by Route of Exposure in a Laboratory Setting

The onset and severity of symptoms following this compound exposure are dependent on the concentration, duration, and route of exposure. In a laboratory environment, the most probable routes of accidental exposure are inhalation of vapors, dermal contact with liquid, or ocular contact with liquid or vapor.

Inhalation Exposure

Inhalation of this compound vapor leads to the most rapid systemic effects. The lungs provide a large surface area for rapid absorption into the bloodstream.

-

Low to Moderate Vapor Exposure: Initial symptoms can appear within seconds to minutes and often begin with localized effects on the respiratory tract and eyes due to direct vapor contact.[5] These include:

-

Miosis (pinpoint pupils): One of the earliest and most characteristic signs.[5]

-

Rhinorrhea (runny nose): Due to stimulation of nasal mucous glands.[5]

-

Bronchoconstriction and increased bronchial secretions: Leading to chest tightness, wheezing, and coughing.[5]

-

Ocular symptoms: Eye pain, blurred or dim vision, and conjunctival injection (redness).[5]

-

-

High Vapor Exposure: In addition to the above, severe exposure will lead to a rapid progression to systemic and life-threatening symptoms within minutes.[5] These include:

Dermal Exposure

Absorption of liquid this compound through the skin is slower than inhalation, and the onset of systemic symptoms can be delayed.

-

Localized Effects: The first signs are typically localized to the site of contact and may appear within minutes to hours.[5]

-

Systemic Effects: As this compound is absorbed and distributed systemically, a broader range of symptoms will manifest. The time to onset of systemic symptoms can be delayed up to 18 hours after a mild to moderate exposure.[5] With a large dermal exposure, severe systemic symptoms and death can occur within minutes to hours.[5]

Ocular Exposure

Direct contact of this compound liquid or high concentrations of vapor with the eyes will produce rapid and pronounced local effects.

-

Immediate and pronounced miosis: This can occur within seconds to minutes.[5]

-

Severe eye pain and headache [5]

-

Conjunctivitis and tearing (lacrimation) [5]

-

Blurred vision [5]

-

Systemic absorption can occur through the conjunctiva and nasolacrimal duct, leading to the full spectrum of systemic symptoms.

Quantitative Data on this compound Exposure and Symptom Onset

Quantitative data correlating specific this compound concentrations to the time of symptom onset is critical for risk assessment in a laboratory setting. The following tables summarize available data, primarily from animal studies, which provide an indication of the dose-response relationship.

| Exposure Route | Concentration/Dose | Observed Initial Signs & Symptoms | Time to Onset | Animal Model |

| Inhalation | 1.7 - 5.2 mg/m³ (60 min) | Miosis, ataxia, tremors, salivation | Within 60 minutes post-exposure | Rat |

| Intramuscular | 280 µg/kg (LD50) | Salivation, lacrimation, nasal secretion, tonic-clonic convulsions | Within a few minutes | Rat, Mouse |

| Dermal | 50 mg/kg | Inhibition of plasma cholinesterases | Not specified | Mouse |

It is crucial to note that these values are derived from animal studies and should be interpreted with caution as human sensitivity may differ.

Mechanism of Action and Signaling Pathways

The clinical manifestations of this compound poisoning are a direct result of the overstimulation of cholinergic receptors. These are broadly classified into muscarinic and nicotinic receptors, each with distinct signaling pathways and physiological effects.

Cholinergic Signaling Pathway

This compound irreversibly inhibits acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) in the synaptic cleft. This excess ACh continuously stimulates postsynaptic muscarinic and nicotinic receptors.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the parasympathetic effects of acetylcholine. There are five subtypes (M1-M5), with M1, M3, and M5 typically coupling to Gq proteins, and M2 and M4 coupling to Gi proteins.

Muscarinic Effects (SLUDGEM and DUMBELS Mnemonics): [4]

-

S alivation

-

L acrimation (tearing)

-

U rination

-

D efecation

-

G astrointestinal distress (cramping)

-

E mesis (vomiting)

-

M iosis (pupil constriction)

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. Their activation by acetylcholine leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the cell membrane. They are found at the neuromuscular junction, in autonomic ganglia, and in the central nervous system.

Nicotinic Effects:

-

Muscle fasciculations and twitching, progressing to paralysis: Due to depolarization blockade at the neuromuscular junction.

-

Tachycardia (fast heart rate) and hypertension (high blood pressure): From stimulation of sympathetic ganglia.

-

Sweating: Stimulation of sweat glands.

Central Nervous System (CNS) Effects

The accumulation of acetylcholine in the CNS leads to a wide range of neurological symptoms:

-

Restlessness and anxiety

-

Ataxia (loss of coordination)

-

Slurred speech

-

Tremors

-

Confusion

-

Seizures

-

Coma

-

Respiratory depression

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro colorimetric assay is a standard method to quantify acetylcholinesterase activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

0.1 M Phosphate buffer (pH 8.0)

-

10 mM DTNB solution

-

14 mM Acetylthiocholine iodide (ATCI) solution

-

AChE enzyme solution (e.g., from electric eel or human erythrocytes)

-

This compound solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions in 0.1 M phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of this compound solution (or buffer for control)

-

10 µL of AChE solution

-

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor (this compound) to interact with the enzyme.

-

Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.

-

Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM ATCI to each well.

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes.

-

Calculation: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition of AChE activity by this compound can be calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

Inhalation Exposure in a Rodent Model (Rat)

This protocol outlines a general procedure for whole-body inhalation exposure of rats to a nerve agent vapor. All procedures must be conducted in a specialized chemical surety laboratory with appropriate engineering controls and safety oversight.

Materials and Equipment:

-

Whole-body inhalation exposure chamber

-

Vapor generation system (e.g., syringe pump with a heated nebulizer or bubbler)

-

Air supply and exhaust system with appropriate filtration (e.g., HEPA and charcoal filters)

-

Real-time agent concentration monitoring system

-

Animal caging suitable for the exposure chamber

-

Personal protective equipment (PPE) appropriate for handling nerve agents

Procedure:

-

Animal Acclimation: Acclimate male Wistar rats (e.g., 250-300g) to the exposure cages for a period before the study.

-

System Preparation: Calibrate the vapor generation and monitoring systems to achieve the target this compound concentration.

-

Exposure:

-

Place the rats in the compartmentalized cages within the inhalation chamber.

-

Initiate the flow of this compound vapor into the chamber for the desired duration (e.g., 60 minutes).

-

Maintain and monitor the chamber temperature, humidity, and agent concentration throughout the exposure period.

-

-

Post-Exposure:

-